Tofenacin hydrochloride is an antidepressant drug with a tricyclic-like structure . It was developed and marketed in the United Kingdom and Italy in 1971 and 1981, respectively . It acts as a serotonin-norepinephrine reuptake inhibitor . Based on its close relation to orphenadrine, it may also possess anticholinergic and antihistamine properties . Tofenacin is also the major active metabolite of orphenadrine and likely plays a role in its beneficial effects against depressive symptoms seen in Parkinson’s disease patients .
The molecular formula of Tofenacin hydrochloride is C17H22ClNO . The average molecular weight is 291.82 . The structure of Tofenacin hydrochloride can be represented by the SMILES notation: O(CCNC)C(c1ccccc1)c2ccccc2C .
Tofenacin hydrochloride is classified as a serotonin-norepinephrine reuptake inhibitor. It was developed in the 1970s and marketed primarily in the United Kingdom and Italy by Brocades-Stheeman & Pharmacia (now part of Astellas Pharma) . The compound is also recognized as the major active metabolite of orphenadrine, which suggests that it may contribute to the therapeutic effects observed in treating depressive symptoms, particularly in patients with Parkinson's disease .
The synthesis of Tofenacin hydrochloride involves several chemical reactions and purification steps. While specific detailed protocols are not extensively documented in public sources, it is known that Tofenacin can be synthesized from precursors that include phenolic compounds and amines.
A general approach to synthesizing Tofenacin involves:
Tofenacin hydrochloride possesses a tricyclic-like structure characterized by:
Tofenacin hydrochloride can undergo various chemical reactions typical for amines and ethers:
Tofenacin acts primarily as a serotonin-norepinephrine reuptake inhibitor, which means it enhances the levels of these neurotransmitters in the synaptic cleft by inhibiting their reabsorption into presynaptic neurons. This mechanism is crucial for alleviating depressive symptoms.
Tofenacin hydrochloride exhibits several important physical and chemical properties:
Tofenacin hydrochloride is primarily used in treating depressive disorders. Its applications extend beyond traditional antidepressants due to its potential anticholinergic and antihistaminic properties derived from its structural relationship with orphenadrine.
Tofenacin hydrochloride emerged as a significant psychopharmacological agent during the 1970s antidepressant development era. The compound was initially developed and marketed in the United Kingdom in 1971 by the pharmaceutical entity Brocades-Stheeman & Pharmacia (a predecessor organization to contemporary Astellas Pharma). Following its UK introduction, the drug entered the Italian pharmaceutical market in 1981 under various brand names including Elamol, Tofacine, and Tofalin. Tofenacin hydrochloride (CAS Registry Number: 10488-36-5) represents the hydrochloride salt formulation of the base compound tofenacin (CAS: 15301-93-6), developed to enhance stability and bioavailability. Its development timeline positions it among the early generation antidepressants that followed the prototypical tricyclic antidepressants (TCAs) such as imipramine, offering an alternative mechanism with potentially improved tolerability. The molecular structure drew inspiration from orphenadrine, a known anti-Parkinsonian and muscle relaxant agent, reflecting strategic drug repurposing approaches prevalent during this therapeutic era [1].
Table 1: Key Historical Milestones of Tofenacin Hydrochloride
Year | Event | Region | Corporate Entity |
---|---|---|---|
1971 | Initial market introduction | United Kingdom | Brocades-Stheeman & Pharmacia |
1981 | Market expansion | Italy | Brocades-Stheeman & Pharmacia |
- | Assignee reorganization | Global | Incorporated into Astellas Pharma |
Tofenacin hydrochloride (chemical name: N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride) occupies a distinctive niche within the tricyclic antidepressant structural continuum. While classical TCAs such as amitriptyline and imipramine feature a characteristic three-ring system in their central scaffold, tofenacin exhibits a "tricyclic-like" configuration. This structural distinction arises from its diphenylmethoxy backbone linked to an ethylamine side chain, generating a molecular architecture that maintains pharmacological parallels with conventional TCAs while demonstrating key differences.
The compound's molecular formula is C₁₇H₂₂ClNO, with a molar mass of 255.361 g·mol⁻¹ for the base compound and 291.82 g·mol⁻¹ for the hydrochloride salt. Its chemical structure comprises two aromatic rings (one phenyl ring and one ortho-methyl substituted phenyl ring) connected via a central carbon atom bonded to an oxygen-linked ethylamine chain terminating in a methylamino group. This arrangement yields a flexible "Y-shaped" conformation rather than the angular, planar three-ring system defining classical TCAs. Despite this divergence, tofenacin shares the fundamental pharmacophore of tricyclics: a tertiary amine separated by an ethyl chain from two aromatic rings. This configuration facilitates its interaction with monoamine transporters and neurotransmitter receptors, underpinning its classification as a tricyclic-like antidepressant agent [1] [3].
Table 2: Structural and Physicochemical Properties of Tofenacin Hydrochloride
Property | Specification |
---|---|
Systematic Name | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride |
Molecular Formula (Base) | C₁₇H₂₁NO |
Molecular Formula (Salt) | C₁₇H₂₂ClNO |
Molar Mass (Base) | 255.361 g·mol⁻¹ |
Molar Mass (HCl Salt) | 291.82 g·mol⁻¹ |
Chemical Structure | Diphenylmethoxy-ethylamine scaffold |
Structural Class | Tricyclic-like antidepressant |
Tofenacin's pharmacological significance extends beyond its direct therapeutic application through its critical role as the principal bioactive metabolite of orphenadrine (N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine). The metabolic conversion occurs via hepatic N-demethylation, wherein the dimethylamino group of orphenadrine undergoes enzymatic transformation to yield the monomethylamino derivative—tofenacin. This biotransformation pathway confers substantial neuropharmacological implications, as tofenacin retains and potentially amplifies certain antidepressant properties of the parent compound while contributing to the overall clinical profile of orphenadrine therapy.
The metabolic relationship elucidates observations from clinical studies where orphenadrine administration demonstrated antidepressant effects in Parkinson's disease patients experiencing depressive symptoms and neuroleptic-induced parkinsonism. Research indicates that these antidepressant properties cannot be attributed solely to orphenadrine's primary anticholinergic activity but rather emerge significantly through its conversion to tofenacin, which exhibits potent serotonin-norepinephrine reuptake inhibition. A pivotal double-blind crossover trial published in the Journal of International Medical Research (1976) directly compared orphenadrine hydrochloride and tofenacin hydrochloride in patients receiving fluphenazine decanoate. While both compounds effectively controlled parkinsonian side-effects without statistically significant differences, orphenadrine demonstrated superior efficacy in managing depressive symptoms (p<0.05), suggesting complex pharmacodynamic interactions beyond simple metabolic activation [1] [4].
This metabolite-parent relationship establishes a prototype for prodrug metabolic activation pathways in neuropsychopharmacology, wherein enzymatic modification generates a compound with distinct receptor affinity profiles. While orphenadrine primarily functions as a muscarinic receptor antagonist with antihistaminic properties, its transformation to tofenacin shifts the pharmacological activity toward monoamine reuptake inhibition, exemplifying how metabolic pathways can generate compounds with divergent therapeutic mechanisms within the same chemical lineage [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: